2-Pentyl-2H-1,3-benzodioxole
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Overview
Description
2-Pentyl-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring, which contains two oxygen atoms. The presence of the pentyl group at the second position of the dioxole ring distinguishes it from other benzodioxole derivatives. This compound is of interest due to its unique structural and chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyl-2H-1,3-benzodioxole typically involves the condensation of catechol with a pentyl halide in the presence of a strong base. The reaction proceeds through the formation of a methylenedioxy bridge, where the pentyl halide acts as the alkylating agent. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of recyclable heterogeneous catalysts can improve the sustainability of the production process. The reaction is typically carried out at elevated temperatures and pressures to achieve optimal conversion rates .
Chemical Reactions Analysis
Types of Reactions
2-Pentyl-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Pentyl-2H-1,3-benzodioxole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Pentyl-2H-1,3-benzodioxole exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, its structural features allow it to bind to certain receptors, modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound, lacking the pentyl group, is widely studied for its chemical reactivity and biological activity.
Piperonal: Another benzodioxole derivative used in the fragrance industry and as a precursor in organic synthesis.
Uniqueness
2-Pentyl-2H-1,3-benzodioxole is unique due to the presence of the pentyl group, which enhances its lipophilicity and alters its interaction with biological targets compared to other benzodioxole derivatives. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
74024-80-9 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-pentyl-1,3-benzodioxole |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8,12H,2-4,9H2,1H3 |
InChI Key |
NQNGPXFXWJJLOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1OC2=CC=CC=C2O1 |
Origin of Product |
United States |
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